

Comprehensive Technical Guide: Pyran-2-One Chemodiversity in Marine Fungi and Therapeutic Applications

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 6-methyl-5,6-dihydro-2H-pyran-2-one

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Introduction to Pyran-2-Ones in Marine Fungi

Pyran-2-ones, also referred to as **α -pyrones**, represent a significant class of six-membered unsaturated lactones containing an oxygen atom and a carbonyl group, which demonstrate substantial **structural diversity** and **broad bioactivity**. These compounds are widely distributed in nature, occurring in plants, marine organisms, bacteria, and fungi, with **marine-derived fungi** proving to be particularly rich sources of structurally diverse pyran-2-one derivatives. The unique chemical environments of marine ecosystems have driven the evolution of distinctive biosynthetic pathways in marine fungi, resulting in the production of pyran-2-ones with **unique structural features** and **potent biological activities** not commonly observed in terrestrial counterparts.

The growing interest in pyran-2-ones from marine fungi stems from their diverse pharmacological properties and potential applications in drug discovery and agricultural biocontrol. Research over the past decade has revealed that marine fungi produce an impressive array of pyran-2-one derivatives, including monomeric forms, symmetric and asymmetric dimers, and complex hybrids with other structural classes. These compounds typically feature variations in their substitution patterns, oxidation states, and side chain modifications, which significantly influence their biological activities and molecular targets. This comprehensive technical review examines the chemical diversity, discovery methodologies, biological

activities, biosynthesis, and practical applications of pyran-2-ones derived from marine fungi, with particular emphasis on their potential in therapeutic development.

Chemical Diversity of Pyran-2-One Derivatives

Marine fungi produce an extensive range of pyran-2-one derivatives that can be categorized based on their structural complexity and substitution patterns. The chemical diversity of these compounds arises from variations in **alkyl side chains**, **oxidation states**, **dimerization patterns**, and **additional functional groups**. The following table summarizes the major classes of pyran-2-ones identified from marine fungal sources:

Table 1: Structural Diversity of Pyran-2-Ones from Marine Fungi

Structural Class	Representative Compounds	Fungal Source	Key Structural Features
Simple Monomers	6-Pentyl-2H-pyran-2-one [1] [2]	Trichoderma spp.	Pentyl substituent at C-6 position
	4-Methoxy-2H-pyran-2-one [3] [4]	Penicillium restrictum	Methoxy group at C-4 position
Oxygenated Monomers	5,6-Dihydro-6S-hydroxymethyl-4-methoxy-2H-pyran-2-one [3] [4]	Penicillium restrictum	Reduced ring system with hydroxymethyl group
	4-Methoxy-6-(1'R,2'S-dihydroxypent-3'(E)-enyl)-2H-pyran-2-one [3] [4]	Penicillium restrictum	Dihydroxylated pentenyl side chain
Dimeric Forms	Talaroderxine C [5]	Polyphilus sieberi	6,6'-Homodimeric naphtho- α -pyranone
	Viriditoxin [5]	Various fungi	6,6'-Linked dimer with antibacterial activity
Naphtho- α -Pyranones	Semitalaroderxine C [5]	Polyphilus frankenii	Naphthalene-fused α -pyrone system

The **side chain variability** observed in marine fungal pyran-2-ones significantly contributes to their chemical diversity and bioactivity profiles. Common modifications include straight-chain alkyl groups (ranging from C1 to C12), unsaturated alkenyl chains, oxygenated side chains containing hydroxyl, epoxy, or carbonyl functionalities, and aromatic or heteroaromatic substituents. The position of substitution also varies, with C-4, C-5, and C-6 being the most common sites for functionalization. Additionally, **ring oxidation patterns** further expand the structural diversity, with some compounds featuring fully aromatic systems while others contain reduced double bonds or additional oxygen-containing functional groups such as hydroxyl, methoxyl, or carbonyl groups at various ring positions.

Table 2: Quantitative Bioactivity Data for Selected Pyran-2-One Derivatives

Compound	Biological Activity	Potency	Test System
6-Pentyl-2H-pyran-2-one	Antifungal vs. <i>Peronophythora litchii</i>	EC ₅₀ = 43 µg/mL [1]	Mycelial growth inhibition
Talaroderxine C	Cytotoxic activity	IC ₅₀ low micromolar to nanomolar range [5]	Mammalian cell lines
	Antimicrobial vs. <i>Bacillus subtilis</i>	MIC = 0.52 µg/mL (0.83 µM) [5]	Bacterial growth inhibition
	Antimicrobial vs. <i>Staphylococcus aureus</i>	MIC = 66.6 µg/mL (105.70 µM) [5]	Bacterial growth inhibition
Fusolanone B	Antibacterial vs. <i>Vibrio parahaemolyticus</i>	MIC = 6.25 µg/mL [6]	Bacterial growth inhibition

Methodologies for Discovery and Characterization

Fungal Cultivation and OSMAC Approach

The **One Strain Many Compounds (OSMAC)** approach has proven highly effective in unlocking the chemodiversity of pyran-2-ones in marine fungi. This methodology involves cultivating fungal strains under

varied conditions to activate silent biosynthetic gene clusters and stimulate the production of diverse secondary metabolites. Key parameters manipulated in OSMAC studies include: **culture media composition** (e.g., Czapek Yeast Agar, Malt Extract Agar, Potato Dextrose Agar), **salinity conditions** (synthetic seawater vs. distilled water), **nutrient sources** (carbon and nitrogen variations), and **physical parameters** (temperature, pH, aeration). Particularly significant is the use of **host-derived media**, such as Mussel Extract Sucrose Agar, which has been shown to dramatically enhance the production of specific pyran-2-one derivatives in marine fungi [3] [4].

The effectiveness of the OSMAC approach was demonstrated in a comprehensive study of *Penicillium restrictum* MMS417, where cultivation on 14 different media revealed substantial variations in pyran-2-one production. **Principal Component Analysis (PCA)** of metabolic profiles clearly distinguished extracts based on both medium composition and salinity conditions, with the mussel-derived medium in synthetic seawater (MES-SSW) inducing the most distinctive chemical profile and the highest diversity of pyran-2-one derivatives [3] [4]. This systematic approach led to the identification of 12 pyran-2-ones, including five previously unreported natural products, highlighting the critical importance of cultivation conditions in accessing chemical diversity.

Metabolomics and Molecular Networking

Untargeted metabolomics coupled with **molecular networking** has emerged as a powerful strategy for comprehensive characterization of pyran-2-one chemodiversity in marine fungi. The standard workflow involves: **sample preparation** (extraction with appropriate solvents), **chromatographic separation** (typically using UHPLC or HPLC systems), **high-resolution mass spectrometry** (HRMS/MS analysis in both positive and negative ionization modes), **data processing** (peak detection, alignment, and normalization), and **multivariate statistical analysis** (PCA, O-PLS-DA) to identify condition-specific metabolites [3] [7] [4].

Molecular networking based on MS/MS fragmentation patterns enables the visualization of structural relationships between metabolites and facilitates the rapid identification of novel analogues within known compound families. In the study of *Penicillium restrictum*, molecular networking specifically highlighted a cluster of pyran-2-one derivatives that were preferentially produced in the mussel-derived marine medium, guiding the isolation and structural characterization of new natural products [4]. This integrated approach

allows researchers to efficiently map the chemical space of pyran-2-ones and prioritize compounds for further investigation based on their structural novelty and abundance under specific culture conditions.

Structure Elucidation Techniques

The structural characterization of pyran-2-ones relies on a comprehensive suite of spectroscopic and spectrometric techniques. **Nuclear Magnetic Resonance (NMR)** spectroscopy provides detailed information about carbon skeleton connectivity and stereochemistry, with 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC) experiments being essential for complete structure assignment. **High-Resolution Mass Spectrometry (HRMS)** enables precise determination of molecular formulas, while **tandem MS/MS** experiments offer insights into fragmentation patterns and functional groups. For compounds with chiral centers, **Electronic Circular Dichroism (ECD)** spectroscopy and **DP4 probability calculations** are employed to determine absolute configurations [5] [3] [4].

The combination of these techniques allows for the complete structural characterization of even complex pyran-2-one derivatives. For example, in the case of semitalaroderxine C, a combination of extensive NMR analysis (including ^1H - ^1H COSY, HMBC, and HSQC) and HRESIMS data established the planar structure, while ECD spectroscopy confirmed the absolute configuration as R by comparison with calculated spectra and known structural analogues [5]. Similarly, the configuration of various LL-P880 β analogues from *Penicillium restrictum* was determined through a combination of NMR analysis, ECD comparisons, and DP4 calculations [3].

Biological Activities and Therapeutic Potential

Antimicrobial Properties

Pyran-2-ones from marine fungi demonstrate significant **antimicrobial activity** against a broad spectrum of pathogenic bacteria and fungi. The compound **6-pentyl-2H-pyran-2-one (6-PP)**, originally identified from *Trichoderma* species, exhibits notable **antifungal efficacy** against various plant pathogens, including *Peronophythora litchii*, the causal agent of litchi downy blight [1] [2]. The antifungal mechanism involves regulation of the **TOR pathway**, with transcriptomic analyses revealing that 6-PP treatment upregulates

expression of TOR pathway-related genes (*PlCytochrome C*, *PlYY1*) while downregulating negative regulators (*PlSpm1*, *PlrhoH12*) in *P. litchii* [1]. Protein-ligand binding studies further demonstrated stable affinities between these proteins and 6-PP, suggesting direct interaction with pathway components.

The dimeric naphtho- α -pyrone **talaroderxine C** displays potent and selective antibacterial activity, showing significantly stronger inhibition against *Bacillus subtilis* (MIC = 0.52 $\mu\text{g/mL}$) compared to *Staphylococcus aureus* (MIC = 66.6 $\mu\text{g/mL}$) [5]. This substantial difference in potency highlights the **structure-activity relationships** and **selective targeting** of pyran-2-one derivatives. Similarly, **fusolanone B**, a γ -pyrone-containing polyketide from a marine-derived *Fusarium* species, exhibited notable antibacterial activity against *Vibrio parahaemolyticus* with an MIC value of 6.25 $\mu\text{g/mL}$ [6], suggesting potential applications in controlling marine pathogenic bacteria.

Cytotoxic and Bioactive Properties

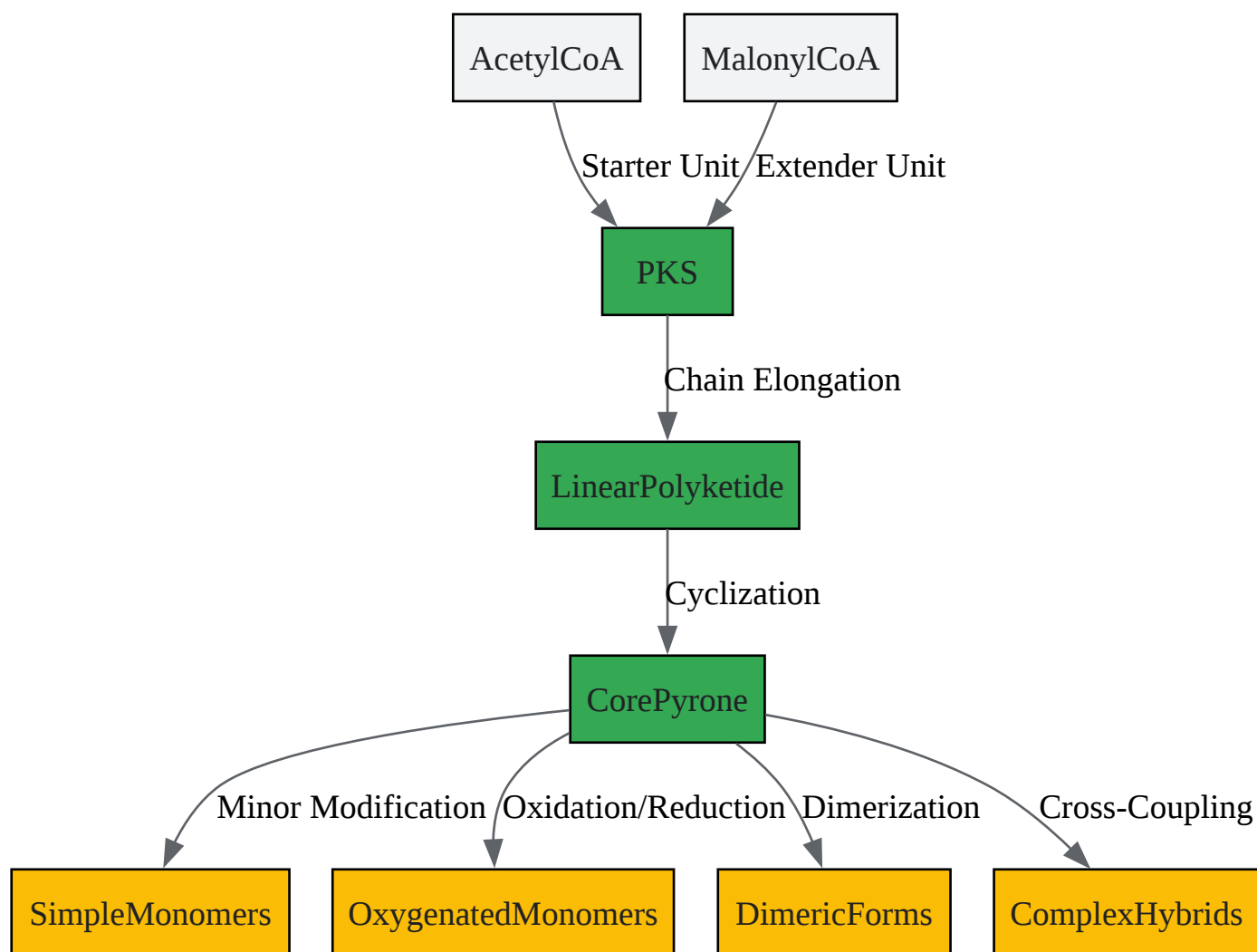
Many pyran-2-one derivatives demonstrate promising **cytotoxic activities** against various human cancer cell lines. Talaroderxine C has shown potent cytotoxicity with IC_{50} values in the low micromolar to nanomolar range across multiple mammalian cell lines [5]. Additional pyran-2-one compounds have displayed **enzyme inhibitory effects**, including inhibition of protein tyrosine phosphatase 1B (PTP1B), an important target for diabetes treatment, as observed in silico for certain pyran-2-ones from *Penicillium restrictum* [3] [4]. These findings highlight the potential therapeutic applications of pyran-2-ones in oncology and metabolic disorder treatment.

The **structural determinants** of bioactivity in pyran-2-ones have been partially elucidated through structure-activity relationship studies. Key factors influencing biological activity include: the **length and degree of unsaturation** of alkyl side chains, the **presence and position of oxygenated functional groups** (hydroxyl, methoxy, carbonyl), the **dimerization pattern** in dimeric compounds, and the **overplanarity or torsional flexibility** of the molecular structure. For instance, the 6,6'-homodimeric structure of talaroderxine C appears to enhance its cytotoxic potency compared to monomeric analogues, while specific oxygenation patterns in side chains influence antimicrobial specificity [5].

Biosynthesis and Metabolic Engineering

The biosynthesis of pyran-2-ones in marine fungi primarily occurs through **polyketide pathways**, involving the sequential condensation of acyl-CoA precursors by polyketide synthase (PKS) enzymes. Based on structural analysis and biosynthetic studies of related compounds, the core pyrone ring typically forms through **intramolecular cyclization** of a polyketide chain, often facilitated by specific cyclization domains within PKS enzymes. Subsequent **enzymatic modifications**, including oxidation, reduction, methylation, and prenylation, introduce additional structural diversity, while **dimerization reactions** between monomeric units generate the diverse array of dimeric pyran-2-ones observed in marine fungi [5] [6].

Metabolic engineering approaches offer promising strategies for enhancing pyran-2-one production and generating novel analogues. In fungal systems, these approaches may include: **manipulation of regulatory genes** controlling secondary metabolite clusters, **gene knockout or knockdown** of competing pathways, **heterologous expression** of biosynthetic gene clusters in tractable host organisms, and **precursor-directed biosynthesis** [7]. For example, metabolic engineering of *Aspergillus nidulans* has been successfully employed to activate silent biosynthetic gene clusters and produce novel metabolites [7]. Similarly, engineering of the isoprenoid pathway in *Saccharomyces cerevisiae* has demonstrated the potential for optimizing production of valuable natural products [7].



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Figure 1: Proposed Biosynthetic Pathway for Pyran-2-One Diversity in Marine Fungi

Mechanisms of Action and Molecular Targets

Antifungal Action Mechanisms

The **antifungal activity** of 6-pentyl-2H-pyran-2-one (6-PP) against phytopathogens like *Peronophythora litchii* involves sophisticated regulation of cellular signaling pathways. Integrated transcriptomic and functional genetic analyses have revealed that 6-PP treatment significantly **upregulates expression** of TOR pathway-related genes, including *PlCytochrome C* and the transcription factor *PIYY1*, while downregulating

putative negative regulators* of the TOR pathway, such as *PlSpm1* and *PlrhoH12* [1]. The TOR (Target of Rapamycin) pathway serves as a central regulator of cellular growth, survival, metabolism, ribosome biogenesis, translation, and transcription processes in eukaryotic organisms.

Protein-ligand binding analyses have demonstrated stable affinities between 6-PP and key TOR pathway components, suggesting direct interaction with these proteins [1]. Furthermore, phenotypic characterization of *PIYY1* targeted gene deletion strains generated using CRISPR/Cas9 technology revealed significantly reduced vegetative growth, sporangium production, encystment, zoospore release, and pathogenicity of *P. litchii* [1]. These findings indicate that 6-PP-mediated activation of *PIYY1* expression positively regulates TOR-related responses and substantially influences vegetative growth and virulence of phytopathogenic oomycetes, providing a mechanistic foundation for the antifungal activity of this pyran-2-one derivative.

Additional Molecular Targets

Beyond TOR pathway modulation, pyran-2-ones interact with various other molecular targets that contribute to their diverse bioactivities. Certain pyran-2-one derivatives function as **ligands for G protein-coupled receptors**, as demonstrated by 4-(hydroxymethyl)-5-hydroxy-2H-pyran-2-one from a marine-derived *Aspergillus flavus*, which induced cAMP production in GPR12-transfected CHO and HEK293 cells in a dose-dependent manner [8]. This activity suggests potential neuromodulatory or metabolic applications for pyran-2-one compounds.

Additional molecular targets include **bacterial cell division proteins**, as evidenced by viriditoxin, a dimeric pyran-2-one that inhibits FtsZ, an essential component of bacterial cell division [5]. This mechanism explains the potent antibacterial activity observed for certain pyran-2-one derivatives. Other studies have revealed **enzyme inhibitory effects** against targets such as cyclooxygenase-2 (COX-2) [6] and **ion channel modulation**, contributing to the diverse pharmacological profile of pyran-2-one compounds. The multi-target nature of many pyran-2-ones enhances their therapeutic potential while potentially reducing the likelihood of resistance development.

Applications and Future Perspectives

Drug Discovery Potential

The **structural diversity** and **promising bioactivities** of marine fungal pyran-2-ones position them as valuable candidates for drug discovery programs. Their demonstrated efficacy against various disease-relevant targets, including microbial pathogens, cancer cell lines, and metabolic enzymes, highlights their potential as lead compounds for therapeutic development. Particularly valuable is the fact that many of these compounds exhibit **selective activity** against specific targets or pathogens, as observed with talaroderxine C's significantly stronger inhibition of *Bacillus subtilis* compared to *Staphylococcus aureus* [5]. This selectivity is essential for developing targeted therapies with reduced side effects.

Future research should focus on **optimizing the pharmacological properties** of pyran-2-ones through **medicinal chemistry approaches** and **preclinical development**. Key challenges include improving bioavailability, metabolic stability, and tissue distribution while maintaining potent target engagement. The **diverse chemical scaffolds** provided by marine fungal pyran-2-ones offer excellent starting points for structure-activity relationship studies and lead optimization campaigns. Additionally, the **multi-target activities** observed for some pyran-2-ones may be advantageous for addressing complex diseases requiring modulation of multiple pathways simultaneously.

Agricultural Applications

The **antifungal properties** of 6-pentyl-2H-pyran-2-one and related pyran-2-ones against plant pathogens suggest significant potential for agricultural applications as **biopesticides** or **biocontrol agents**. 6-PP has demonstrated efficacy against multiple plant pathogenic fungi, including *Sclerotinia sclerotiorum*, *Cronartium ribicola*, *Fusarium oxysporum*, *Fusarium moniliforme*, *Verticillium dahliae*, *Verticillium fungicola*, and various *Aspergillus* species [1] [2]. As an eco-friendly alternative to synthetic agrochemicals, 6-PP could contribute to more sustainable agricultural practices by reducing reliance on conventional pesticides with undesirable environmental impacts.

However, several challenges must be addressed before pyran-2-one-based biopesticides can achieve widespread commercial implementation. These include demonstrating consistent **disease control efficacy** in field conditions rather than laboratory settings, developing efficient and cost-effective **delivery systems** suitable for agricultural use, determining **optimal application rates** and timing for maximum effectiveness, and ensuring **compatibility** with integrated pest management programs [2]. Despite these challenges, the growing demand for sustainable agricultural solutions continues to drive interest in developing pyran-2-one-based biocontrol products.

Conclusion

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